molecular formula C18H17N3OS3 B2990986 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477215-68-2

2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2990986
CAS No.: 477215-68-2
M. Wt: 387.53
InChI Key: MAUMRSQUHYRIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide ( 477215-68-2) is a high-purity chemical compound supplied for research purposes. This acetamide derivative features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds based on the 1,3,4-thiadiazole structure have demonstrated significant promise in scientific research, particularly in the field of oncology. Derivatives of this heterocycle have been synthesized and shown to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) in vitro . The mechanism of action for 1,3,4-thiadiazole-based compounds is multifaceted and may involve the inhibition of key enzymatic targets, such as tyrosine kinases, which play a critical role in cell proliferation and survival pathways . Some related structures have also been investigated as potential apoptosis inducers and caspase activators . Researchers utilize this compound strictly for laboratory research. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c22-16(13-23-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)24-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUMRSQUHYRIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes diverse findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical identifiers:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}S3_{3}
  • Molecular Weight : 421.993 g/mol
  • CAS Number : 618432-04-5

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings from various research efforts:

StudyCell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (breast cancer)9Induces apoptosis and cell cycle arrest
HeLa (cervical cancer)0.37Inhibits VEGFR-2 activity
Staphylococcus aureusN/AExhibits antibacterial activity

In a study by , derivatives of the target compound showed promising cytotoxicity against breast cancer cells with an IC50_{50} value of 9 µM, indicating significant potential as an anticancer agent. Furthermore, compounds derived from similar structures demonstrated enhanced activity against various cancer cell lines, suggesting that modifications in the benzyl and thiadiazole moieties could optimize efficacy.

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. A study highlighted that certain derivatives exhibited high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable to established antibiotics like ciprofloxacin . The structure-activity relationship indicated that both the benzyl unit and the sulfur linkage significantly influenced antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and thiadiazole components are crucial for enhancing biological activity. For instance:

  • Substituents on the benzyl group : Varying the substituents on the benzyl ring can dramatically affect both anticancer and antibacterial activities.
  • Thiadiazole ring modifications : Alterations to the thiadiazole structure can lead to improved binding affinity and selectivity towards specific biological targets.

Case Studies

  • In Vitro Cytotoxicity Assessment : A series of synthesized compounds were tested against multiple human cancer cell lines, including MCF-7 and HeLa. Results indicated that specific substitutions led to significant reductions in cell viability, with some compounds outperforming traditional chemotherapeutics .
  • Antibacterial Screening : Compounds were evaluated against a panel of bacterial strains, demonstrating effective inhibition of growth in Gram-positive bacteria. The results suggest that these derivatives could serve as potential leads for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • The dual benzylthio groups in the target compound confer higher melting points (160–162°C) compared to analogs with single benzylthio and phenoxy groups (e.g., 5m: 135–136°C), likely due to enhanced crystallinity from symmetrical substitution .
  • Bulky substituents (e.g., 5e’s phenoxy group) reduce yields (74%) compared to the target compound (79%), possibly due to steric hindrance during synthesis .

Anticancer Activity

Comparisons with close analogs include:

Compound Cell Line (IC₅₀, μM) Mechanism of Action Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide PC3: 22.19 ± 2.1; SKNMC: 5.41 ± 0.35 Tyrosine kinase inhibition, apoptosis [9]
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide HT29: 12.57 ± 0.6 Akt inhibition, cell cycle arrest [15]
Target Compound (Inferred from structural analogs) Not reported Likely Akt or kinase inhibition (unconfirmed) -

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit potent activity against colon cancer (HT29: IC₅₀ = 12.57 μM), surpassing reference drugs like Imatinib .
  • Methoxy-substituted analogs show specificity for prostate (PC3) and neuroblastoma (SKNMC) cells, highlighting substituent-dependent selectivity .

Antimicrobial Activity

Compound Microbial Target MIC (μg/mL) Reference
N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) S. aureus 8–16 [1]
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) E. coli 16–32 [1]

Key Observations :

Molecular Interactions and Docking Studies

  • π-π Interactions : Benzylthio groups in the target compound likely engage in π-stacking with aromatic residues in kinase domains, as seen in docking studies of analogs .
  • Hydrogen Bonding : The acetamide carbonyl may form hydrogen bonds with Akt or tyrosine kinase active sites, analogous to compound 3 in .
  • Electrostatic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding to hydrophobic pockets via dipole interactions.

Tables and Figures :

  • Table 1: Structural and physicochemical comparisons.
  • Table 2: Biological activity benchmarks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.